molecular formula C21H26N6O3 B2635810 8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-00-4

8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2635810
CAS No.: 923179-00-4
M. Wt: 410.478
InChI Key: VTOJPCBJOFJFTB-UHFFFAOYSA-N
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Description

8-(3-((2-Ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class, designed for advanced pharmacological and neurological research. This compound is structurally characterized by a 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core linked via a propyl chain to a 2-ethoxyphenylamino group. Its core structure is closely related to other derivatives, such as those with a 2-methoxyphenyl substitution . Compounds within this chemical family have demonstrated significant research value as potent ligands for key serotonin receptors, including 5-HT1A and 5-HT7, which are primary targets in the development of novel therapeutic agents for central nervous system (CNS) disorders . The mechanism of action is primarily attributed to its interaction with these receptor systems, modulating serotonin-mediated signaling pathways. Fluorinated arylpiperazinylalkyl analogs of this core structure have shown promising activity in preclinical models, behaving as potential antidepressants and producing anxiolytic effects with potency greater than that of standard benzodiazepines in validated behavioral tests such as the forced swim test . While also exhibiting weak inhibitory activity for phosphodiesterase enzymes PDE4B and PDE10A, its primary research applications remain focused on the serotonergic system . This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-[3-(2-ethoxyanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-5-30-16-10-7-6-9-15(16)22-11-8-12-26-13(2)14(3)27-17-18(23-20(26)27)25(4)21(29)24-19(17)28/h6-7,9-10,22H,5,8,11-12H2,1-4H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOJPCBJOFJFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.

    Introduction of the 2-Ethoxyphenylamino Group: This is achieved through a nucleophilic substitution reaction where the amino group is introduced to the core structure.

    Attachment of the Propyl Chain: The propyl chain is typically introduced via alkylation reactions, using reagents such as alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially altering its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the imidazo[2,1-f]purine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of reduced imidazo[2,1-f]purine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.

Biology

Biologically, it may interact with various biomolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, its potential therapeutic effects are explored, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, it could be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, receptor affinities, and biological activities of the target compound with related derivatives:

Compound Name / ID Core Structure Substituents Key Targets / Activities Pharmacokinetic Properties References
Target Compound: 8-(3-((2-Ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-imidazo[...] Imidazo[2,1-f]purine-2,4-dione 8: 3-((2-Ethoxyphenyl)amino)propyl; 1,6,7: methyl Hypothesized: 5-HT1A/5-HT7 receptor modulation (based on analogs) Predicted moderate lipophilicity (similar to 3a–u)
AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-imidazo[...]) Imidazo[2,1-f]purine-2,4-dione 8: 4-(4-(2-Fluorophenyl)piperazinyl)butyl; 1,3: methyl 5-HT1A (Ki = 0.6 nM); antidepressant (FST ED50 = 2.5 mg/kg); partial agonist Moderate metabolic stability; brain-penetrant
AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-...) Imidazo[2,1-f]purine-2,4-dione 8: 4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl; 1,3: methyl 5-HT1A (Ki = 0.2 nM); stronger agonism than AZ-853; antidepressant Lower brain penetration vs. AZ-853
Compound 3i (Zagorska et al.) Imidazo[2,1-f]purine-2,4-dione 8: 5-(4-(2-Fluorophenyl)piperazinyl)pentyl; 1,3,7: methyl 5-HT1A/5-HT7 dual ligand; prominent antidepressant activity (2.5–5 mg/kg) Moderate lipophilicity; HLM stability
CB11 (8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-imidazo[...]) Imidazo[2,1-f]purine-2,4-dione 8: 2-Aminophenyl; 3: butyl; 1,6,7: methyl PPARγ agonist; anticancer (ROS induction, caspase-3 activation) Not reported
8-{2-[(2-Chlorophenyl)amino]ethyl}-1,6,7-trimethyl-imidazo[...] () Imidazo[2,1-f]purine-2,4-dione 8: 2-((2-Chlorophenyl)amino)ethyl; 1,6,7: methyl Structural analog; potential 5-HT receptor ligand (inference from core similarity) Molecular weight: 386.84; Cl substituent
8-{3-[(3-Chloro-4-methoxyphenyl)amino]propyl}-1,3,7-trimethyl-imidazo[...] (Ev15) Imidazo[2,1-f]purine-2,4-dione 8: 3-((3-Chloro-4-methoxyphenyl)amino)propyl; 1,3,7: methyl Structural analog; substituent variation impacts electronic profile Increased polarity due to Cl and OCH3 groups

Key Comparative Insights

Substituent Effects on Receptor Binding
  • 5-HT1A Affinity: Fluorinated arylpiperazinylalkyl derivatives (e.g., AZ-853, AZ-861) exhibit nanomolar affinity for 5-HT1A receptors due to optimal side-chain length (butyl/pentyl) and fluorinated aromatic groups.
  • Substituent Position: Ortho-substituted aryl groups (e.g., 2-ethoxy in the target vs. 2-fluoro in AZ-853) may influence receptor selectivity. shows that even minor changes (e.g., 2-fluoro vs. 3-trifluoromethyl in AZ-861) alter functional agonism and side effects .
Therapeutic Potential
  • Antidepressant Activity : Piperazine-containing derivatives (e.g., 3i, AZ-853) show efficacy in the forced swim test (FST) at low doses. The target compound’s lack of a basic piperazine moiety may limit PDE4B/PDE10A inhibition but enhance 5-HT receptor specificity .
  • Anticancer Activity: CB11’s aminophenyl group enables PPARγ activation, a mechanism absent in serotonin-targeted analogs. The target compound’s methyl groups (positions 1,6,7) could stabilize the core structure for dual-target applications .

Biological Activity

8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine class. Its unique structure enables diverse biological activities, making it a subject of interest in pharmacological research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H24N6O3C_{20}H_{24}N_6O_3, with a molecular weight of approximately 396.45 g/mol. The structure features an imidazo[2,1-f]purine core with various functional groups that contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC20H24N6O3C_{20}H_{24}N_6O_3
Molecular Weight396.45 g/mol
Core StructureImidazo[2,1-f]purine

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate various cellular pathways including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing signal transduction pathways.
  • Gene Expression Regulation : The compound may affect transcription factors leading to changes in gene expression.

These interactions can lead to effects such as anti-inflammatory responses and potential anticancer activities.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses through cytokine regulation.
  • Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of imidazo[2,1-f]purines and their derivatives:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry indicated that derivatives similar to this compound showed significant inhibition of cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Inflammation Modulation : Research highlighted in Pharmacology Reports demonstrated that certain imidazo[2,1-f]purines could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
8-(3-(4-methoxyphenyl)amino)propyl-1H-imidazo[2,1-f]purineC19H22N4O3C_{19}H_{22}N_4O_3Anticancer and anti-inflammatory effects
8-(3-acetylphenyl)-1H-imidazo[2,1-f]purineC18H17N5OC_{18}H_{17}N_5OModerate anticancer properties

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